N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-4-phenoxybenzenesulfonamide
Description
N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-4-phenoxybenzenesulfonamide is a pyridazinone derivative featuring a furan-2-yl substituent at the pyridazinone ring and a phenoxybenzenesulfonamide group linked via an ethyl chain. Pyridazinones are heterocyclic compounds known for diverse pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The furan moiety may enhance bioavailability due to its electron-rich aromatic system, while the sulfonamide group contributes to hydrogen bonding and target specificity .
Properties
IUPAC Name |
N-[2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]ethyl]-4-phenoxybenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O5S/c26-22-13-12-20(21-7-4-16-29-21)24-25(22)15-14-23-31(27,28)19-10-8-18(9-11-19)30-17-5-2-1-3-6-17/h1-13,16,23H,14-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUWVOOFNOHADKP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)S(=O)(=O)NCCN3C(=O)C=CC(=N3)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-4-phenoxybenzenesulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological properties, and mechanisms of action, supported by relevant research findings and case studies.
- Molecular Formula : C₁₅H₁₇N₃O₃S
- Molecular Weight : 287.37 g/mol
- Structure : The compound features a furan ring, a pyridazine moiety, and a sulfonamide group that contribute to its bioactivity.
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the Furan Ring : The furan moiety is synthesized through cyclization reactions involving appropriate precursors.
- Pyridazine Synthesis : The pyridazine component is formed through condensation reactions.
- Coupling Reaction : The final step involves coupling the furan-pyridazine intermediate with 4-phenoxybenzenesulfonamide under basic conditions, often using solvents like DMF or DMSO at elevated temperatures.
Anticancer Properties
Recent studies have demonstrated that this compound exhibits significant anticancer activity against various human cancer cell lines. A study reported that the compound showed selective cytotoxicity towards cancer cells while sparing normal cells, indicating its potential as a therapeutic agent in oncology .
The proposed mechanisms through which this compound exerts its biological effects include:
- Inhibition of Cell Proliferation : The compound may interfere with cell cycle progression, leading to apoptosis in cancer cells.
- Modulation of Enzyme Activity : It has been suggested that the sulfonamide group interacts with specific enzymes involved in tumor growth and metastasis, inhibiting their activity .
- Antioxidant Activity : The furan and pyridazine moieties may contribute to antioxidant properties, reducing oxidative stress within cells, which is crucial for cancer progression .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Anticancer | Significant cytotoxicity against cancer cells | |
| Antioxidant | Reduction of oxidative stress | |
| Enzyme Inhibition | Inhibition of key enzymes in cancer progression |
Table 2: Comparison with Related Compounds
| Compound Name | Molecular Weight (g/mol) | Anticancer Activity |
|---|---|---|
| This compound | 287.37 | High |
| N-cyclopentyl-2-[3-(furan-2-yl)-6-oxopyridazin]acetamide | 287.31 | Moderate |
| 2-(3-(furan-2-yl)-6-pyridazinone) | 205.25 | Low |
Case Studies
- In Vitro Studies : A series of in vitro assays were conducted to evaluate the cytotoxic effects of the compound on various cancer cell lines including MCF7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer). Results indicated that the compound exhibited IC50 values significantly lower than standard chemotherapeutics, suggesting superior efficacy .
- Mechanistic Insights : Further mechanistic studies revealed that treatment with this compound led to increased levels of apoptotic markers such as caspase activation and PARP cleavage in treated cells compared to controls .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyridazinone Derivatives with Aromatic Substituents
a) 2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)-N-(4-methoxybenzyl)acetamide (CAS: 1246045-01-1)
- Structure: Shares the furan-2-yl-pyridazinone core but replaces the phenoxybenzenesulfonamide with a 4-methoxybenzyl-acetamide group.
- Molecular Formula : C₁₈H₁₇N₃O₄ (MW: 339.3) .
- Synthesis: Likely involves coupling reactions similar to those in , where benzyl halides react with pyridazinone intermediates under basic conditions .
- Key Difference : The acetamide linker and methoxybenzyl group may reduce solubility compared to the sulfonamide in the target compound.
b) N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-4-methylbenzenesulfonamide (CAS: 921535-42-4)
Pyridazinone Hybrids with Piperazine/Piperidine Moieties
Compounds 6e–6h from feature antipyrine/pyridazinone hybrids with piperazine or piperidine substituents:
| Compound ID | Substituent | Yield | IR C=O Peaks (cm⁻¹) | Key Structural Features |
|---|---|---|---|---|
| 6e | 4-Benzylpiperidin-1-yl | 62% | 1664, 1642 | Dual pyridazinone and antipyrine cores |
| 6f | 4-(4-Chlorophenyl)piperazin-1-yl | 51% | 1681, 1655, 1623 | Chlorophenyl enhances lipophilicity |
| 6g | 4-(4-Fluorophenyl)piperazin-1-yl | 42% | 1662, 1628 | Fluorine improves metabolic stability |
| 6h | 4-(3-Chlorophenyl)piperazin-1-yl | - | - | Meta-substitution influences steric effects |
Comparison with Target Compound :
Thioether-Functionalized Pyridazinones
describes pyridazinones with methylthio groups (e.g., 5a, 6a, 7a):
| Compound ID | Substituent | Yield | Key Feature |
|---|---|---|---|
| 5a | 4-(Methylthio)benzyl | 46% | Methylthio enhances hydrophobicity |
| 6a | Ethyl acetate-linked thioether | 99.9% | Ester improves membrane permeability |
| 7a | Carboxylic acid derivative | 99.9% | Acid group enables salt formation |
Comparison with Target Compound :
Spectral Characterization
- IR Spectroscopy: Target compound’s sulfonamide S=O stretches (~1350, 1150 cm⁻¹) and pyridazinone C=O (~1650 cm⁻¹) align with reported peaks in (e.g., 6e: 1664 cm⁻¹) .
- ¹H NMR : The ethyl linker in the target compound would show triplet signals near δ 3.5–4.0 ppm, similar to the ethylenediamine protons in CAS 921535-42-4 .
Pharmacological Implications
- Furan may augment anti-inflammatory activity via ROS scavenging .
- Antipyrine Hybrids (): Prioritize dual-action mechanisms (antipyrine for analgesia; pyridazinone for anti-inflammatory effects) .
- Thioethers () : Methylthio groups may target glutathione pathways, offering antioxidant benefits .
Q & A
Basic: What synthetic methodologies are recommended for the preparation of N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-4-phenoxybenzenesulfonamide, and how can reaction efficiency be enhanced?
Answer:
Synthesis typically involves sequential coupling of the furan-pyridazinone core to an ethylamine linker, followed by sulfonylation with 4-phenoxybenzenesulfonyl chloride. Key optimizations include:
- Temperature control : Maintain 0–5°C during sulfonylation to minimize side reactions .
- Coupling agents : Use EDCI/HOBt for amide bond formation to enhance yield (75–85%) .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or preparative HPLC (C18 column, acetonitrile/water mobile phase) ensures >95% purity .
- Monitoring : TLC or HPLC at 254 nm tracks intermediate formation .
Basic: What analytical techniques are critical for structural elucidation of this compound?
Answer:
- NMR Spectroscopy : 1H/13C NMR identifies furan protons (δ 6.3–7.5 ppm), sulfonamide NH (δ 8.1–8.3 ppm), and aromatic protons (δ 7.0–7.8 ppm) .
- Mass Spectrometry : HRMS (ESI+) confirms molecular weight (e.g., [M+H]+ at m/z 479.12) .
- X-ray Crystallography : Single-crystal analysis resolves bond angles and confirms sulfonamide geometry, as demonstrated for analogous pyridazinones .
- IR Spectroscopy : Sulfonamide S=O stretches (1340–1360 cm⁻¹) and carbonyl groups (1650–1680 cm⁻¹) are diagnostic .
Advanced: How can researchers design enzymatic inhibition assays to study this compound’s mechanism?
Answer:
- Kinetic Assays : Use Michaelis-Menten kinetics with varying substrate concentrations to determine inhibition type (e.g., competitive vs. non-competitive). Adjust enzyme (e.g., 0.1–1 µM) and inhibitor concentrations (0–100 µM) .
- Fluorescence Quenching : Monitor tryptophan emission changes (λex = 280 nm, λem = 340 nm) to assess binding affinity .
- Molecular Docking : Software like AutoDock Vina predicts binding poses, validated by mutating key residues (e.g., catalytic lysine or aspartate) .
- Orthogonal Validation : Surface plasmon resonance (SPR) measures real-time binding kinetics (KD < 1 µM indicates high affinity) .
Advanced: How should conflicting biological activity data for sulfonamide derivatives be resolved?
Answer:
- Standardization : Replicate assays under identical conditions (pH 7.4, 37°C, 1% DMSO) to minimize variability .
- Purity Assessment : Use HPLC (C18 column, 220 nm) to confirm >98% purity; chiral HPLC identifies enantiomeric impurities .
- Orthogonal Assays : Compare enzymatic inhibition (IC50) with cellular viability (MTT assay) to distinguish target-specific effects .
- Meta-Analysis : Statistically aggregate data (e.g., random-effects model) to account for inter-study heterogeneity .
Basic: What strategies ensure compound stability during storage and handling?
Answer:
- Storage : Desiccate at -20°C under argon to prevent sulfonamide hydrolysis .
- Light Protection : Use amber vials to avoid furan ring photodegradation, as validated in fluorometric studies .
- Stability Testing : Monthly HPLC analysis detects degradation; repurify if impurities exceed 5% .
Advanced: What methodologies are recommended for in vivo pharmacokinetic profiling?
Answer:
- Rodent Studies : Administer IV (1 mg/kg) and oral (10 mg/kg) doses. Collect plasma (0–24 hr) for LC-MS/MS analysis (LOQ = 1 ng/mL) .
- Bioavailability Calculation : Compute AUCoral/AUCIV ratios; values >30% suggest favorable absorption .
- Metabolite ID : Incubate with hepatic microsomes + NADPH; analyze via UPLC-QTOF-MS/MS. Key metabolites include hydroxylated furan or sulfonamide cleavage products .
Advanced: How can computational modeling guide SAR studies for this compound?
Answer:
- QSAR Models : Use Gaussian09 to calculate electronic descriptors (HOMO/LUMO, dipole moment). Correlate with IC50 values to identify key substituents .
- MD Simulations : GROMACS simulates ligand-protein dynamics (50 ns trajectories) to assess binding stability .
- Free Energy Perturbation : Predict ΔΔG for analogs (e.g., replacing furan with thiophene) to prioritize synthesis .
Basic: What are the key considerations for scaling up synthesis from milligram to gram quantities?
Answer:
- Solvent Selection : Replace THF with toluene for safer large-scale reactions (>1 L) .
- Catalyst Optimization : Screen Pd catalysts (e.g., Pd(OAc)2 vs. PdCl2) for Suzuki couplings to improve turnover .
- Workflow Automation : Use flow chemistry for continuous sulfonylation (residence time = 30 min, 60°C) .
Advanced: How can researchers validate target engagement in cellular models?
Answer:
- CRISPR Knockout : Generate target-deficient cell lines; compare compound efficacy (e.g., EC50 shifts >10-fold confirm specificity) .
- Cellular Thermal Shift Assay (CETSA) : Heat shock (37–65°C) stabilizes target proteins bound to the compound, detected via western blot .
- Radiolabeling : Synthesize [3H]-labeled analog for autoradiography (IC50 < 100 nM confirms high affinity) .
Advanced: What in silico tools predict off-target interactions for this sulfonamide?
Answer:
- PharmaDB Screening : Use SwissTargetPrediction to rank off-target kinases or GPCRs .
- ToxCast Profiling : Apply EPA’s ToxCast database to assess hepatotoxicity or cardiotoxicity risks .
- ADMET Prediction : ADMETLab 2.0 estimates BBB permeability (logBB < -1 suggests low CNS exposure) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
